Methyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate

Fragment-based drug design Medicinal chemistry Molecular weight optimization

Researchers needing low-MW fragment scaffolds for target screening often face inconsistent purity and unpredictable hydrolysis. Methyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate solves this: • 97% purity ensures accurate reagent equivalents in multi-step syntheses. • logP -0.78 & MW 212.16 meet fragment-likeness criteria, boosting hit rates in carbonic anhydrase assays. • 3 rotatable bonds simplify co-crystallization and computational modeling. Stored at 2-8°C for stability; ships ambient globally.

Molecular Formula C8H8N2O5
Molecular Weight 212.161
CAS No. 183666-09-3
Cat. No. B598319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate
CAS183666-09-3
Molecular FormulaC8H8N2O5
Molecular Weight212.161
Structural Identifiers
SMILESCOC(=O)CN1C=CC=C(C1=O)[N+](=O)[O-]
InChIInChI=1S/C8H8N2O5/c1-15-7(11)5-9-4-2-3-6(8(9)12)10(13)14/h2-4H,5H2,1H3
InChIKeyZMKHLIVBMSVMCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate: Procurement Profile and Class Positioning


Methyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate is a heterocyclic organic compound belonging to the 3-nitro-2-oxopyridine ester family, characterized by a nitro group at the 3-position of the pyridin-2(1H)-one ring and a methyl acetate moiety . This scaffold serves as a synthetic intermediate for bioactive molecules, particularly those targeting carbonic anhydrase and other enzyme classes . The compound’s identity is confirmed by its IUPAC name (methyl 2-(3-nitro-2-oxo-1,2-dihydropyridin-1-yl)acetate), SMILES (COC(=O)CN1C=CC=C(C1=O)[N+](=O)[O-]), and an MDL number MFCD11846205 .

Workflow fit
Synthetic intermediate for enzyme-targeted bioactive molecules
Scaffold for carbonic anhydrase inhibitor derivatization
Selection logic
Lowest molecular weight and highest hydrophilicity in its ester series
Supports fragment-based screening and aqueous assay compatibility
Procurement context
Defined 97% purity for stoichiometric control in multi-step synthesis
Vendor-certified specification; cold-chain storage required

Why In-Class Ester Analogs Cannot Be Assumed Interchangeable


Within the 3-nitro-2-oxopyridine ester series, variations in the ester alkyl group (methyl, ethyl, tert-butyl) or the pyridinone ring (e.g., 4,6-dimethyl substitution) produce measurable differences in lipophilicity, molecular weight, and physical state . These differences directly influence solubility in organic solvents, chromatographic behavior, and suitability as a building block for further derivatization. Consequently, assuming that the ethyl or tert-butyl ester can replace the methyl ester without adjusting reaction conditions or purification protocols risks yield loss and impurity changes. The quantitative evidence below establishes the specific parameters where the methyl ester is differentiated from its closest analogs.

Analog
Key difference
Risk if substituted
Methyl ester (target)
Baseline: MW 212.16, logP -0.78, 3 rotatable bonds
Reference profile for fragment-likeness and aqueous solubility
Ethyl ester analog
Higher MW (+14.03) and logP (+0.86 predicted); 5 rotatable bonds
May reduce aqueous solubility and alter chromatographic retention; fragment screening profile may not transfer
tert-Butyl ester analog
Markedly higher lipophilicity and steric bulk; ambient storage solid
Hydrolytic lability differs; cold-chain advantage lost; may complicate mild deprotection strategies

Quantitative Differentiation vs. Closest Structural Analogs


Minimal Molecular Weight for Fragment-Based Design

The molecular weight of Methyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate is 212.16 g/mol . This is 14.03 g/mol lower than the ethyl ester analog (226.19 g/mol) and 28.05 g/mol lower than the tert-butyl ester analog (240.21 g/mol; inferred from C10H12N2O5) . In fragment-based drug discovery, every Dalton counts toward lead-likeness thresholds; the lower molecular weight of the methyl ester enhances compliance with the 'Rule of Three' for fragments.

Molecular weight
Reported
212.16 g/mol
Ethyl ester: 226.19 g/mol; tert-butyl ester: ~240.21 g/mol
Lowest mass in series; supports fragment-based design thresholds.
14–28 g/mol lower than closest analogs.
Fragment-based drug design Medicinal chemistry Molecular weight optimization

Highest Hydrophilicity Among Ester Analogs

The experimentally determined logP of Methyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate is -0.78 . In contrast, the predicted logP of the ethyl ester is approximately 0.08 , and the tert-butyl ester is expected to be still more lipophilic (class-level inference). The negative logP of the methyl ester indicates higher aqueous solubility and lower membrane permeability, a critical consideration when selecting an ester for biological assays where solubility is limiting.

Hydrophilicity (logP)
Cross-study comparable
-0.78 (experimental)
Ethyl ester: ~0.08 (predicted)
Highest aqueous solubility in series; reduces DMSO co-solvent need.
Δ logP = -0.86 vs. ethyl ester.
LogP Hydrophilicity Drug-likeness

Volatility and Distillation Purification Potential

The predicted boiling point of the ethyl ester is 394.9 ± 42.0 °C at 760 mmHg . While experimental boiling point data for the methyl ester are not provided in the accessed sources, the molecular weight difference suggests a lower boiling point for the methyl ester, potentially in a range more amenable to vacuum distillation for purification. This is a class-level inference based on homologous ester series behavior.

Boiling point
Class-level inference
Data not available
Ethyl ester: 394.9 °C (predicted)
May support vacuum distillation; requires experimental confirmation.
Inferred from homologous ester series behavior.
Boiling point Purification Distillation

Supplier-Certified Purity for Reaction Scaling

The methyl ester is supplied with a minimum purity of 97% by Fluorochem . In comparison, some listings for the ethyl ester indicate purities of 'NLT 98%' , while others lack specified purity grades. For the tert-butyl ester, purity is often reported as 95% . The documented 97% purity of the methyl ester provides a defined baseline for stoichiometric calculations in multi-step syntheses, reducing uncertainty in yield predictions.

Vendor purity
Specification review
97%
Ethyl ester: NLT 98%; tert-butyl ester: 95%
Defined baseline for stoichiometric calculations in scale-up.
Vendor-reported; verify by in-house HPLC.
Purity Quality control Synthesis

Simplest Conformational Profile for Modeling

The methyl ester possesses 3 rotatable bonds as computed by Cactvs . The ethyl ester, with an additional methylene group, increases this count to 5 . The tert-butyl ester introduces further bulk and conformational complexity. Fewer rotatable bonds correlate with lower entropic penalty upon binding and easier crystallization, which are desirable traits in both medicinal chemistry and X-ray crystallography studies.

Rotatable bonds
Computed
3
Ethyl ester: 5
Simplest conformational profile; may ease docking and crystallization.
Cactvs / ACD/Labs computed data.
Conformational flexibility Molecular modeling Crystallography

Cold Storage Indicates Higher Reactivity

The methyl ester is recommended for storage at 2–8 °C . In contrast, the tert-butyl ester is described as a solid stable under ambient conditions . This difference suggests that the methyl ester is more reactive toward hydrolysis or decomposition, a property that can be exploited in one-pot deprotection strategies but requires careful handling during procurement and inventory management.

Storage & reactivity
Class-level inference
2–8 °C (cold chain)
tert-Butyl ester: ambient storage
Indicates higher hydrolytic lability; relevant for deprotection strategies.
Procurement must account for cold-chain logistics.
Stability Storage Reactivity

Optimal Application Scenarios Based on Verified Evidence


Fragment-Based Screening Requiring High Solubility

The methyl ester's molecular weight of 212.16 g/mol and logP of -0.78 make it the preferred scaffold when building fragment libraries for carbonic anhydrase or other target screening . Its low mass and high hydrophilicity align with fragment-likeness criteria, increasing hit rates in biophysical assays .

Multi-Step Synthesis with Planned Ester Hydrolysis

The methyl ester's recommended storage at 2–8 °C indicates higher hydrolytic lability compared to the tert-butyl ester . This property can be leveraged in synthetic routes where controlled ester cleavage under mild conditions is desired, avoiding harsh acidic or basic conditions that might affect other functional groups .

Crystallography and Modeling with Low Conformational Complexity

With only 3 rotatable bonds, the methyl ester presents a simpler conformational landscape than the ethyl (5 rotatable bonds) or tert-butyl esters . This simplification facilitates co-crystallization with target proteins and reduces computational cost in docking and molecular dynamics simulations .

Reaction Scale-Up with Defined Stoichiometric Control

The supplier-certified purity of 97% provides a reliable basis for calculating reagent equivalents in multi-gram syntheses . Unlike analogs with variable or unspecified purity grades, this defined specification reduces the risk of off-ratio additions and simplifies troubleshooting of unexpected yields .

Application
Selection Property
Validation Focus
Fragment-based screening
Low molecular weight, high aqueous solubility
Biophysical assay hit rate; fragment-likeness compliance
Multi-step synthesis with planned ester hydrolysis
Cold-chain lability profile
Mild deprotection efficiency; functional group compatibility
Crystallography and molecular modeling
Low conformational complexity (3 rotatable bonds)
Crystal quality; docking pose convergence
Reaction scale-up with stoichiometric control
Defined vendor-certified purity (97%)
Yield reproducibility; cost-per-mole accuracy

Technical Documentation Hub

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